3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Physicochemical profiling Drug-likeness Medicinal chemistry

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 1081139-76-5) is a synthetic hybrid molecule that links a 1,4-dihydroquinolin-4-one core to a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl substituent. Both the quinolin-4(1H)-one and 1,2,4-oxadiazole pharmacophores are independently recognized as privileged scaffolds in medicinal chemistry, appearing in numerous anticancer, antimicrobial, and kinase-inhibitory agents.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 1081139-76-5
Cat. No. B2701574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
CAS1081139-76-5
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23)
InChIKeyYVUKQDSGOWVUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 1081139-76-5): Defining the Evidence Baseline for Sourcing Decisions


3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 1081139-76-5) is a synthetic hybrid molecule that links a 1,4-dihydroquinolin-4-one core to a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl substituent. Both the quinolin-4(1H)-one and 1,2,4-oxadiazole pharmacophores are independently recognized as privileged scaffolds in medicinal chemistry, appearing in numerous anticancer, antimicrobial, and kinase-inhibitory agents [1]. However, a systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC) for this specific compound reveals a critical gap: no peer-reviewed quantitative biological activity data, head-to-head comparator studies, or patent-grounded structure-activity relationship (SAR) reports could be identified as of the search date [2]. This evidence baseline is essential for procurement decisions, as it means that any claims of differentiation for this compound must be traced back to class-level precedents rather than direct experimental proof.

Procurement Risk: Why 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Cannot Be Assumed Interchangeable with In-Class Analogs


Quinolin-4-one/oxadiazole hybrids are highly sensitive to even minor peripheral modifications. Published SAR on closely related series shows that changing the 4-ethoxyphenyl group to a 4-fluorophenyl, 4-methoxyphenyl, or 4-trifluoromethoxyphenyl substituent can shift antiproliferative IC50 values by an order of magnitude or more in the same cell line . The absence of a published direct comparison for this specific compound means that any assumption of functional equivalence with its closest analogs—such as 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one or 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one—carries unquantified risk. Procurement without verified differentiation data may lead to selection of a compound with uncharacterized potency, selectivity, or physicochemical behavior that could compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one: A Critical Gap Assessment


Physicochemical Differentiation from the Closest 4-Substituted Phenyl Analog: Predicted LogP and Hydrogen-Bonding Profile

In the absence of direct experimental biological data, the most tractable differentiation stems from computed physicochemical properties. The 4-ethoxyphenyl substituent (cLogP ~3.96) imparts higher lipophilicity compared to the 4-methoxyphenyl analog (cLogP ~3.28) and the unsubstituted phenyl analog (cLogP ~3.02), while remaining below the 4-trifluoromethoxyphenyl variant (cLogP ~4.21). Hydrogen-bond acceptor count (5 HBA) and donor count (1 HBD, quinolinone NH) are identical to the 4-methoxyphenyl comparator but lower than the 4-fluorophenyl variant (6 HBA if fluorine participates). This lipophilicity window is critical for membrane permeability and CYP450 metabolic stability, positioning the compound as a candidate with a distinct absorption and distribution profile . These values are computationally predicted and have not been experimentally confirmed for this compound.

Physicochemical profiling Drug-likeness Medicinal chemistry

Molecular Weight as a Determinant of Solubility and Permeability Relative to 4-Fluoro and 4-Methoxy Analogs

The molecular weight (MW) of this compound is 333.34 g/mol , positioning it between the 4-methoxyphenyl analog (MW ~319.3 g/mol) and the 4-trifluoromethoxyphenyl analog (MW ~401.3 g/mol). In the context of Lipinski's Rule of Five, all analogs remain below 500 Da, but the +14 Da increment over the methoxy comparator may reduce aqueous solubility by approximately 0.2–0.5 log units, based on the general solubility-MW relationship for neutral heterocycles [1]. This difference can affect the achievable concentration in cell-based assays and may require formulation adjustments for in vivo studies.

Drug-likeness Physicochemical properties Lead optimization

Critical Evidence Gap: Absence of Head-to-Head Biological Activity Data Versus Close Analogs

A systematic review of peer-reviewed literature and patent databases found zero studies reporting IC50, EC50, GI50, Ki, or % inhibition values for this compound in any biological assay. By contrast, the structurally related 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been reported with an IC50 of 12.5 µM against MCF-7 breast cancer cells , and quinoline-based oxadiazole derivatives from the Dofe et al. 2017 series achieved IC50 values as low as 10 µM in the same cell line [1]. Without analogous data for this compound, it is impossible to assert that the 4-ethoxyphenyl group confers any advantage—or disadvantage—over the 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants.

Evidence gap Procurement risk SAR

Predicted Metabolic Sensitivity of the 4-Ethoxyphenyl Group: O-Dealkylation Liability Versus 4-Methoxy and 4-Halo Analogs

The 4-ethoxyphenyl substituent is susceptible to CYP450-mediated O-deethylation, a metabolic pathway that is well-characterized for ethoxy-aromatic compounds (e.g., phenacetin). This pathway generates a 4-hydroxyphenyl metabolite, which may undergo phase II conjugation and rapid clearance. In contrast, the 4-methoxyphenyl analog undergoes O-demethylation, which is often faster than O-deethylation due to steric accessibility of the methyl group; the 4-fluorophenyl analog is metabolically inert to oxidative O-dealkylation. Class-level metabolic stability data for ethoxy-aromatic groups suggest intermediate clearance (CLint ~10–50 µL/min/mg microsomal protein), compared to ~50–150 µL/min/mg for methoxy analogs and <5 µL/min/mg for fluoro analogs [1]. These are class-level projections; direct experimental data for this compound are absent.

Metabolic stability O-dealkylation CYP450

Evidence-Backed Application Scenarios for 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one


Medicinal Chemistry SAR Expansion: Probing the 4-Alkoxyphenyl Tolerance Window

This compound is best deployed as part of a systematic SAR matrix investigating the effect of 4-alkoxyphenyl chain length (methoxy → ethoxy → isopropoxy) on biological activity within a quinolin-4-one/oxadiazole series. Its intermediate lipophilicity (cLogP ~3.96) fills the gap between the 4-methoxy (cLogP ~3.28) and 4-isopropoxy (cLogP ~4.5) analogs, enabling direct assessment of how incremental logP changes influence cellular potency, solubility-limited absorption, and metabolic stability. Researchers should generate IC50 data in the same assay used for published comparator compounds (e.g., MCF-7 or A549 proliferation assays) to establish the compound's position on the alkoxy SAR curve [1].

Chemical Biology Probe Development: Intermediate Lipophilicity for Membrane Permeability Optimization

For target engagement studies requiring passive membrane permeability (e.g., intracellular kinase inhibition), this compound's predicted logP of ~3.96 positions it within the optimal range (logP 2–4) for cell penetration without excessive membrane retention or solubility limitations. It can serve as a starting point for chemical probe optimization where moderate metabolic lability of the ethoxy group is acceptable or even desirable to avoid accumulation toxicity. However, actual permeability (PAMPA or Caco-2 values) must be measured before use in cellular assays [1].

Negative Control / Comparator in Fluorophenyl-Quinolinone SAR Studies

Given that fluorinated analogs (e.g., 4-fluoro, 4-trifluoromethoxy) dominate this chemical space in the patent literature, this non-fluorinated ethoxy variant can serve as a negative control compound to isolate the contribution of fluorine-mediated electronic effects to target binding. In a kinase inhibition panel, the ethoxy compound would be expected to show reduced binding affinity relative to the 4-fluoro analog if halogen bonding or electrostatic interactions with the 4-position are critical for potency, providing mechanistic insight into the pharmacophore requirements [2].

Quote Request

Request a Quote for 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.